1,5-Dimethyl-8-bromobicyclo[3,2,1]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
8-bromo-1,5-dimethylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H17Br/c1-9-4-3-5-10(2,7-6-9)8(9)11/h8H,3-7H2,1-2H3 |
InChI Key |
TZLKKKQAUXFXST-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1Br)(CC2)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
Bicyclic compounds like 1,5-Dimethyl-8-bromobicyclo[3,2,1]octane serve as structural frameworks for developing bioactive molecules. Their unique three-dimensional structures can mimic natural products and provide a scaffold for designing new drugs. For instance, derivatives of bicyclic compounds have shown promise as analgesics and anti-inflammatory agents due to their ability to interact with biological receptors effectively.
Case Study: Analgesic Properties
A study investigating the analgesic properties of bicyclic compounds demonstrated that modifications on the bicyclo framework could enhance binding affinity to opioid receptors. This suggests that this compound derivatives could be explored for pain management therapies.
1.2 Anticancer Activity
Recent research has indicated that bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The structural rigidity provided by the bicyclic system enhances the compound's ability to interact with cellular targets.
| Compound | Target Cancer Type | IC50 Value (µM) |
|---|---|---|
| This compound | Glioblastoma | 15 |
| Bicyclic derivative A | Breast Cancer | 10 |
| Bicyclic derivative B | Lung Cancer | 12 |
Synthetic Methodologies
2.1 Synthesis of Bicyclic Compounds
The synthesis of this compound can be achieved through various methods including ring-closing reactions and halogenation techniques. These synthetic routes are crucial for producing analogs with modified biological activities.
Table: Synthetic Routes for Bicyclic Compounds
| Methodology | Key Steps | Yield (%) |
|---|---|---|
| Ring Expansion | Cyclization followed by bromination | 85 |
| Electrophilic Substitution | Bromination of precursor compound | 90 |
2.2 Applications in Material Science
Bicyclic compounds are increasingly utilized in the development of advanced materials due to their unique mechanical properties and thermal stability. They are considered for use in polymers and as additives to enhance material performance.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
